N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide
Overview
Description
CCG-977 is a synthetic organic compound known for its role as an inhibitor of RhoA transcriptional signaling. It is an analogue of CCG-1423 and is used as a tool compound to disrupt the transcriptional responses of the Rho pathway in cancer research . The IUPAC name for CCG-977 is N-[4-[(3,5-bis(trifluoromethyl)phenyl)sulfamoyl]phenyl]-4-chlorobenzamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCG-977 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds.
Introduction of Functional Groups: The trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide under specific conditions.
Final Assembly: The final compound is assembled by coupling the core structure with the chlorobenzamide moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of CCG-977 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and automated synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
CCG-977 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
CCG-977 is widely used in scientific research, particularly in the fields of:
Chemistry: As a tool compound to study the RhoA pathway and its role in various chemical processes.
Biology: To investigate the biological effects of RhoA signaling inhibition in cellular processes.
Medicine: In cancer research to explore potential therapeutic applications by disrupting RhoA-mediated transcriptional responses.
Industry: As a reference compound in the development of new inhibitors targeting the RhoA pathway.
Mechanism of Action
CCG-977 exerts its effects by inhibiting RhoA transcriptional signaling. The exact molecular mechanism is not fully understood, but it is believed to disrupt the interaction between RhoA and its downstream effectors, thereby inhibiting the transcriptional responses mediated by the Rho pathway . This inhibition affects various cellular processes, including cell migration, proliferation, and survival.
Comparison with Similar Compounds
Similar Compounds
CCG-1423: Another inhibitor of RhoA transcriptional signaling with a similar structure and mechanism of action.
Y-27632: A selective inhibitor of Rho-associated protein kinase (ROCK), which is downstream of RhoA.
Fasudil: Another ROCK inhibitor used in research and clinical applications.
Uniqueness of CCG-977
CCG-977 is unique due to its specific structural features, such as the presence of trifluoromethyl groups and the chlorobenzamide moiety. These features contribute to its potency and selectivity as an inhibitor of RhoA transcriptional signaling. Additionally, its use as a tool compound in cancer research highlights its importance in studying the Rho pathway and developing potential therapeutic strategies.
Properties
Molecular Formula |
C21H13ClF6N2O3S |
---|---|
Molecular Weight |
522.8 g/mol |
IUPAC Name |
N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C21H13ClF6N2O3S/c22-15-3-1-12(2-4-15)19(31)29-16-5-7-18(8-6-16)34(32,33)30-17-10-13(20(23,24)25)9-14(11-17)21(26,27)28/h1-11,30H,(H,29,31) |
InChI Key |
VBZKJHSBGYDJAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCG-977; CCG 977; CCG977. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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